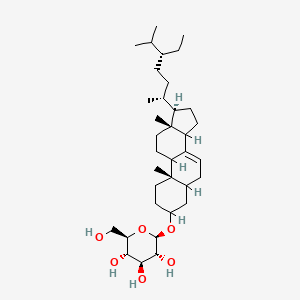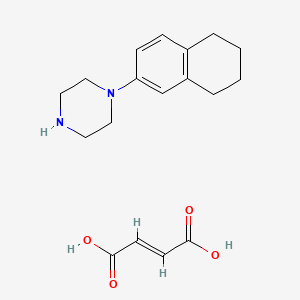
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate is a chemical compound with a complex structure that includes a piperazine ring and a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthalenylamine with piperazine under specific conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Applications De Recherche Scientifique
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanamine
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)-1-propanone
- 1-(5,6,7,8-Tetrahydro-2-naphthalenyl)ethanol
Uniqueness
1-(5,6,7,8-Tetrahydro-2-naphthalenyl)piperazine (Z)-2-butenedioate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperazine ring and a naphthalene moiety sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.
Propriétés
Numéro CAS |
57537-11-8 |
|---|---|
Formule moléculaire |
C18H24N2O4 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;1-(5,6,7,8-tetrahydronaphthalen-2-yl)piperazine |
InChI |
InChI=1S/C14H20N2.C4H4O4/c1-2-4-13-11-14(6-5-12(13)3-1)16-9-7-15-8-10-16;5-3(6)1-2-4(7)8/h5-6,11,15H,1-4,7-10H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
JEELGVPCLLMFSI-WLHGVMLRSA-N |
SMILES isomérique |
C1CCC2=C(C1)C=CC(=C2)N3CCNCC3.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
C1CCC2=C(C1)C=CC(=C2)N3CCNCC3.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[3,2-b]indole-2-carboxamide](/img/structure/B14607516.png)
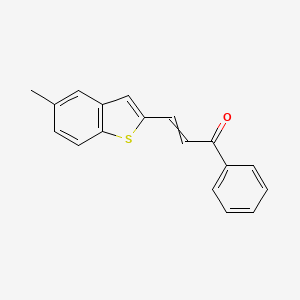
![4-{(E)-[4-(Ethenesulfonyl)phenyl]diazenyl}-N,N-diethylaniline](/img/structure/B14607522.png)


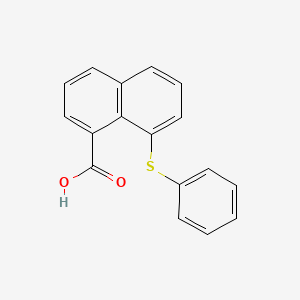
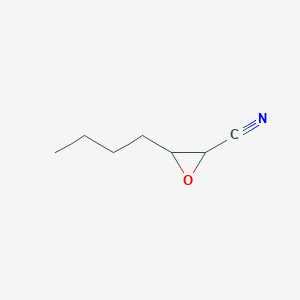
![4,6-Diphenyl-1H,3H-thieno[3,4-c]furan](/img/structure/B14607538.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-(diethylamino)phenol](/img/structure/B14607549.png)
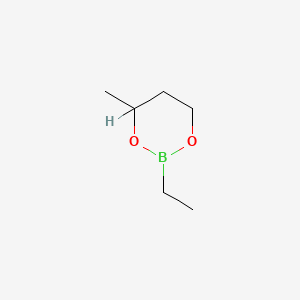
![2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile](/img/structure/B14607553.png)

